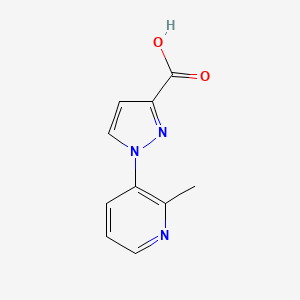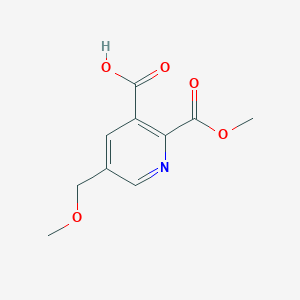
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with methoxycarbonyl and methoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method is the esterification of pyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction forms the methoxycarbonyl group. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The methoxycarbonyl and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the methoxycarbonyl and methoxymethyl groups, making it less versatile in certain synthetic applications.
2-(Methoxycarbonyl)pyridine-3-carboxylic acid: Similar but lacks the methoxymethyl group, which can affect its reactivity and binding properties.
5-(Methoxymethyl)pyridine-3-carboxylic acid: Similar but lacks the methoxycarbonyl group, influencing its chemical behavior.
Uniqueness
2-(Methoxycarbonyl)-5-(methoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of both methoxycarbonyl and methoxymethyl groups. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-5-(methoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-5-6-3-7(9(12)13)8(11-4-6)10(14)16-2/h3-4H,5H2,1-2H3,(H,12,13) |
Clave InChI |
ICPQGDXWRBYXJA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=C(N=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Furan-2-ylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13302580.png)
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)

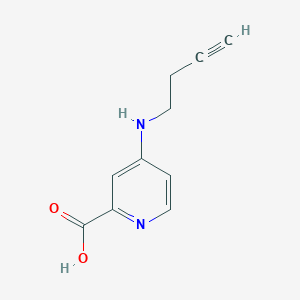


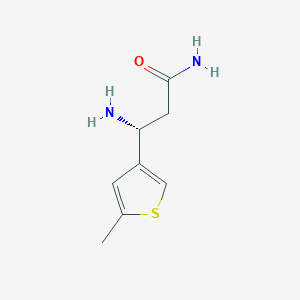
amine](/img/structure/B13302614.png)
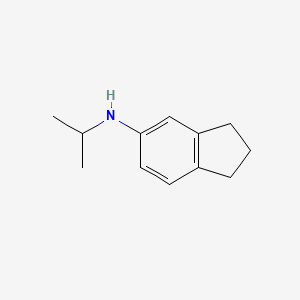

amine](/img/structure/B13302636.png)
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
